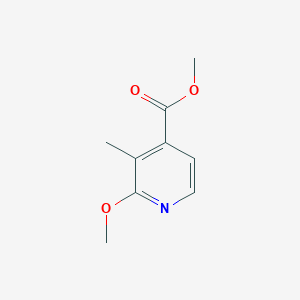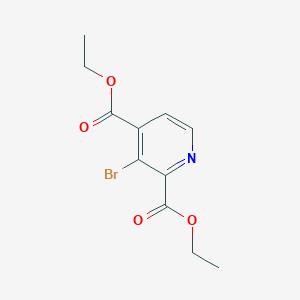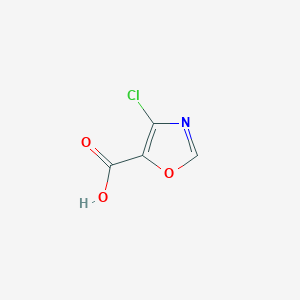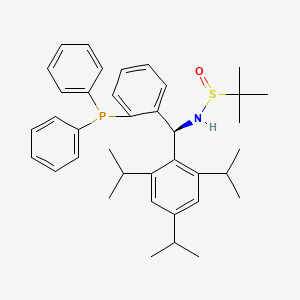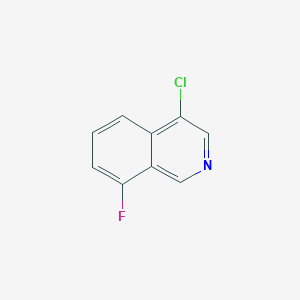
4-Chloro-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring structure, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct fluorination of 4-chloroisoquinoline using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of this compound-1-oxide.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Generation of various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-fluoroisoquinoline has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structural features make it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 4-Chloro-8-fluoroisoquinoline exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-fluoroisoquinoline is compared with other similar halogenated isoquinolines, such as 4-chloro-5,8-difluoroisoquinoline and 4-chloro-7-fluoroisoquinoline These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their chemical reactivity and biological activities
List of Similar Compounds
4-Chloro-5,8-difluoroisoquinoline
4-Chloro-7-fluoroisoquinoline
4-Bromo-8-fluoroisoquinoline
4-Iodo-8-fluoroisoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H5ClFN |
|---|---|
Molekulargewicht |
181.59 g/mol |
IUPAC-Name |
4-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H |
InChI-Schlüssel |
MTSQEXIOVBCMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




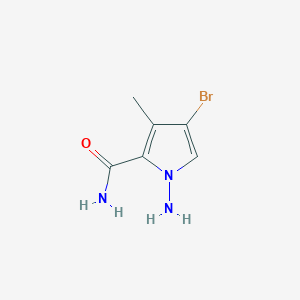
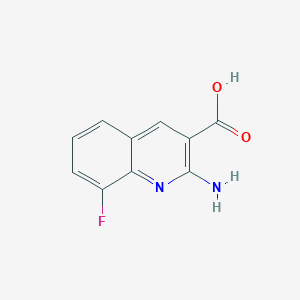
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
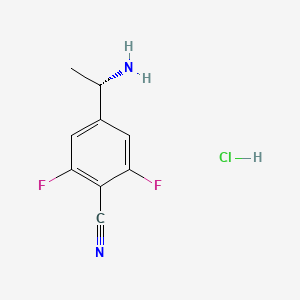
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

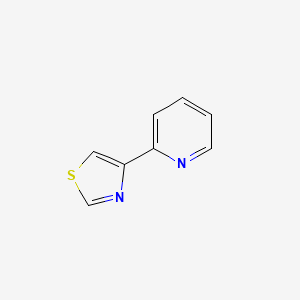
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
